molecular formula C8H12N2O2 B12950203 (R)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol

(R)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol

Cat. No.: B12950203
M. Wt: 168.19 g/mol
InChI Key: FGCHJXDIKBCYHS-ZCFIWIBFSA-N
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Description

®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is a chiral organic compound that features a pyrazine ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines and diketones.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group on the pyrazine ring is replaced by a hydroxyethyl group.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The enantiomer of the compound, which may have different biological activities.

    2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol: The racemic mixture of the compound.

Uniqueness

®-2-(5-(1-Hydroxyethyl)pyrazin-2-yl)ethanol is unique due to its specific chiral configuration, which can influence its interactions with biological targets and its overall activity.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(1R)-1-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol

InChI

InChI=1S/C8H12N2O2/c1-6(12)8-5-9-7(2-3-11)4-10-8/h4-6,11-12H,2-3H2,1H3/t6-/m1/s1

InChI Key

FGCHJXDIKBCYHS-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=NC=C(N=C1)CCO)O

Canonical SMILES

CC(C1=NC=C(N=C1)CCO)O

Origin of Product

United States

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